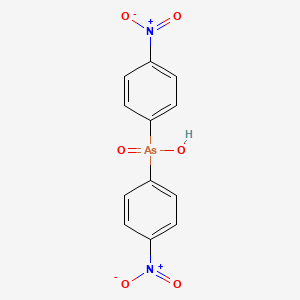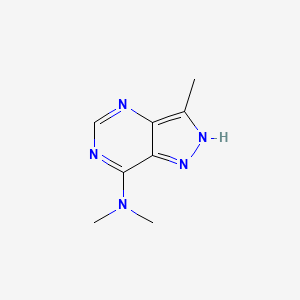
N,N,N',N'-Tetrabutyl-N,N'-diethyl-1,6-hexanediaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium: is a quaternary ammonium compound with the molecular formula C26H58N2. It is known for its unique structure, which includes two butyl groups and two ethyl groups attached to the nitrogen atoms of a hexanediamine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium typically involves the quaternization of N,N’-diethyl-1,6-hexanediamine with butyl halides. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new quaternary ammonium compounds with different alkyl groups.
Scientific Research Applications
Chemistry: N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields .
Biology: In biological research, this compound is used as a surfactant and antimicrobial agent due to its ability to disrupt microbial cell membranes .
Industry: In industrial applications, N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium is used as an antistatic agent and in the formulation of detergents and disinfectants .
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium involves its interaction with cell membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethyl-N,N’-diethyl-1,6-hexanediaminium
- N,N,N’,N’-Tetraethyl-N,N’-diethyl-1,6-hexanediaminium
- N,N,N’,N’-Tetrabutyl-N,N’-dimethyl-1,6-hexanediaminium
Uniqueness: N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium stands out due to its specific combination of butyl and ethyl groups, which confer unique physicochemical properties such as higher hydrophobicity and enhanced membrane-disrupting capabilities compared to its analogs .
Properties
CAS No. |
68052-48-2 |
|---|---|
Molecular Formula |
C26H58N2+2 |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
dibutyl-[6-[dibutyl(ethyl)azaniumyl]hexyl]-ethylazanium |
InChI |
InChI=1S/C26H58N2/c1-7-13-21-27(11-5,22-14-8-2)25-19-17-18-20-26-28(12-6,23-15-9-3)24-16-10-4/h7-26H2,1-6H3/q+2 |
InChI Key |
COWZIEYZGQTDKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CC)(CCCC)CCCCCC[N+](CC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


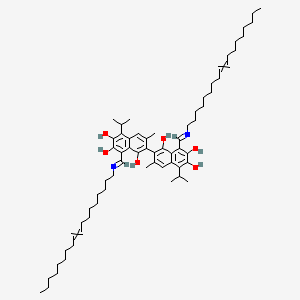
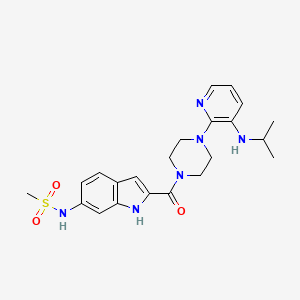
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
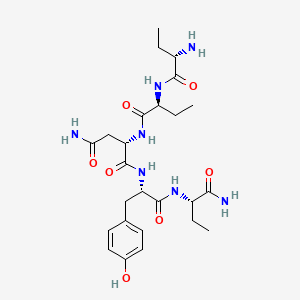
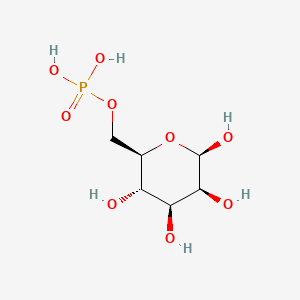
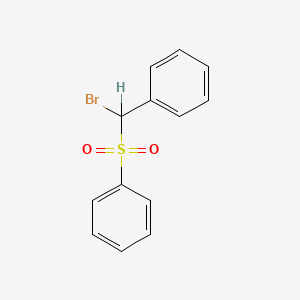
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)
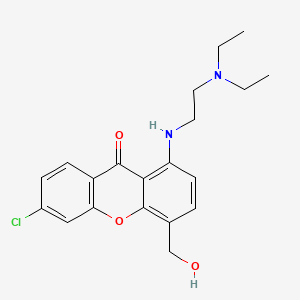
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)

